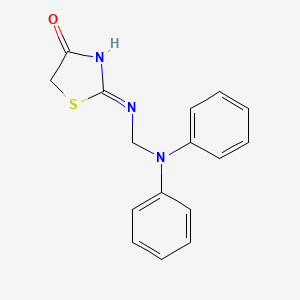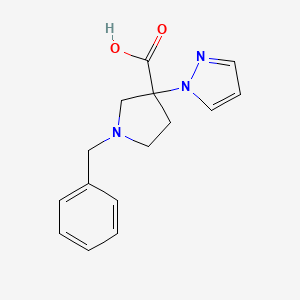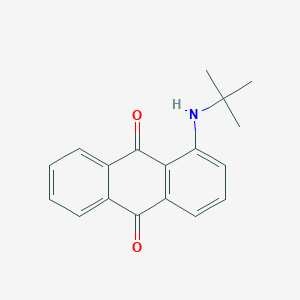
2-(Azetidin-3-yl)-3-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-3-bromopyridine is a heterocyclic organic compound that features both an azetidine ring and a bromopyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The azetidine ring is a four-membered nitrogen-containing ring, which is known for its biological activity and stability, while the bromopyridine moiety adds to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods require prefunctionalized starting materials and often involve multistep sequences.
Industrial Production Methods
Industrial production methods for 2-(Azetidin-3-yl)-3-bromopyridine are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely employed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-3-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, microwave irradiation for rapid synthesis, and various nucleophiles for substitution reactions . Conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while cycloaddition reactions can produce complex ring systems.
Scientific Research Applications
2-(Azetidin-3-yl)-3-bromopyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules due to its reactivity and stability.
Biological Studies: It serves as a probe in biological studies to investigate the function of various enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-3-bromopyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The bromopyridine moiety enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-2-pyridylamine: Contains a similar bromopyridine moiety but lacks the azetidine ring.
2-(Azetidin-3-yl)-3-chloropyridine: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness
2-(Azetidin-3-yl)-3-bromopyridine is unique due to the combination of the azetidine ring and bromopyridine moiety, which provides a balance of stability and reactivity. This makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-3-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-7-2-1-3-11-8(7)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
HDVJMSBUQUGCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)


![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)

![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)



